molecular formula C23H22N6O2 B5603763 N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide

N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide

Cat. No. B5603763
M. Wt: 414.5 g/mol
InChI Key: ZYKJLLZBHMNPKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Process : The synthesis of compounds similar to N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide often involves the condensation of isocyanates with amino-substituted indazoles. This typically includes amination with morpholine and cyclisation with hydrazine hydrate (Lu et al., 2017).

Molecular Structure Analysis

  • Crystal Structure : These compounds frequently crystallize in the monoclinic system, exhibiting specific spatial arrangements and angles characteristic of their molecular structure (Lu et al., 2017).

Chemical Reactions and Properties

  • Reactivity : Indazole derivatives, such as the compound , are known for their distinct inhibition of the proliferation of cancer cell lines, indicating specific reactivity with biological targets (Lu et al., 2017).

Physical Properties Analysis

  • Physical Appearance : The physical appearance, such as crystal structure and form, is often determined by X-ray crystallography, providing insights into the compound's solid-state characteristics (Lu et al., 2017).

Chemical Properties Analysis

  • Chemical Stability and Interactions : These compounds tend to show stability and specific interactions that contribute to their biological activity, especially in inhibiting cancer cell growth. The chemical properties are often studied in the context of their potential as therapeutic agents (Lu et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to N-(1-benzyl-4-morpholin-4-yl-1H-indazol-3-yl)pyridazine-3-carboxamide have been synthesized through various chemical processes, illustrating the methodologies and structural analysis crucial for developing potential therapeutic agents. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its crystal structure have been detailed, providing insights into its molecular configuration and potential biological activities (Lu et al., 2017). Similarly, compounds with slight variations in their structure have been synthesized to explore different biological activities, including antitumor properties (Ji et al., 2018).

Antitumor Activity

The potential antitumor activity of these compounds has been a significant focus of research. Studies have shown that certain derivatives exhibit effective inhibition against the proliferation of various cancer cell lines. For instance, a molecule with a similar structure demonstrated significant antiproliferative activity against some cancer cell lines, emphasizing its potential as a therapeutic agent (Lu et al., 2021). Another study highlighted the synthesis and antitumor activity of derivatives, revealing their distinct inhibitory capacity against cancer cell proliferation (Hao et al., 2017).

properties

IUPAC Name

N-(1-benzyl-4-morpholin-4-ylindazol-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c30-23(18-8-5-11-24-26-18)25-22-21-19(28-12-14-31-15-13-28)9-4-10-20(21)29(27-22)16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKJLLZBHMNPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC3=C2C(=NN3CC4=CC=CC=C4)NC(=O)C5=NN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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